N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core linked via a carboxamide group to a 3-(6-oxopyridazin-1(6H)-yl)propyl chain.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c20-13-3-1-7-16-19(13)8-2-6-15-14(21)10-4-5-11-12(9-10)18-22-17-11/h1,3-5,7,9H,2,6,8H2,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELCQSGQUIJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions starting with readily available precursor molecules. One common method includes:
Formation of the pyridazine ring: : This might involve a condensation reaction of hydrazine with a dicarbonyl compound.
Attachment of the propyl chain: : This could be achieved through an alkylation reaction.
Introduction of the benzo[c][1,2,5]thiadiazole ring: : This might involve a cyclization reaction of an aromatic compound with sulfur and nitrogen sources.
Formation of the carboxamide group: : This could involve an amidation reaction, using carboxylic acids or their derivatives with amines.
Industrial Production Methods: On an industrial scale, these synthesis steps would be optimized for yield and cost-effectiveness, using scalable methods and ensuring the purity of the final product. Techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening could be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes a variety of chemical reactions:
Oxidation and reduction: : These reactions can modify the oxidation state of its components, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution: : This compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reactive sites involved. Common reagents might include alkyl halides for nucleophilic substitution or nitrating agents for electrophilic substitution.
Condensation: : It can participate in condensation reactions to form larger molecules or polymeric structures.
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Alkyl halides, acyl chlorides.
Major Products Formed: The major products depend on the type of reaction. For oxidation, oxidized derivatives of the compound; for substitution, products with substituted groups; and for condensation, larger molecular assemblies.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: In biological research, it may be explored for its potential interactions with biomolecules, such as proteins or DNA, and its impact on biological pathways.
Medicine: In medical research, the compound could be investigated for therapeutic properties, including potential anticancer, antiviral, or antibacterial activities.
Industry: In industrial applications, it might be used as a precursor for advanced materials, including semiconductors, photovoltaics, or other electronic applications due to its unique electronic properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects would depend on the context of its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. It could also affect cellular pathways by altering the expression of genes or the activity of proteins involved in signaling cascades.
Comparison with Similar Compounds
Structural Features and Key Functional Groups
- Benzo[c][1,2,5]thiadiazole : A bicyclic aromatic system with sulfur and nitrogen atoms, enhancing electrophilicity and binding to ATP pockets in kinases .
- Carboxamide linker : Provides structural rigidity and hydrogen-bonding capacity, critical for target engagement.
- 3-(6-Oxopyridazin-1(6H)-yl)propyl chain: The pyridazinone moiety introduces a polar, hydrogen-bond-accepting group, while the propyl spacer balances flexibility and steric effects .
Kinase Inhibitors
Benzo[c][1,2,5]thiadiazole derivatives are prominent in kinase inhibition. Key comparisons:
| Compound | Substituents on Thiadiazole | Linker Length | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| Target Compound | None | Propyl | Undisclosed | N/A | N/A |
| 5a (Ethyl-substituted analog) | 4-Ethyl | Ethyl | Kinase X | 45 | |
| 5b (Methyl-substituted analog) | 4-Methyl | Ethyl | Kinase X | 120 |
Key Findings :
- Substituents at the 4-position of the thiadiazole (e.g., ethyl in 5a) enhance kinase binding by 2.7-fold compared to methyl (5b) . The target compound lacks such substituents, suggesting lower potency unless compensated by its pyridazinone group.
- Propyl linkers may reduce activity compared to shorter chains due to increased conformational flexibility, as seen in kinase inhibitor SAR studies .
Hepatocyte Growth Factor (HGF) Inhibitors
Pyridazinone-containing analogs show HGF pathway modulation:
| Compound | Core Structure | Linker | HGF IC50 (nM) | Reference |
|---|---|---|---|---|
| Target Compound | Benzo[c][1,2,5]thiadiazole | Propyl | N/A | N/A |
| Compound 18 | Benzo[1,2,5]thiadiazole | Ethyl | 12 |
Key Findings :
- Compound 18’s ethyl linker and pyridazinyl group yield sub-20 nM HGF inhibition, suggesting the target compound’s propyl chain might reduce affinity .
- The 6-oxo group in the target compound could improve solubility but may sterically hinder binding compared to unsubstituted pyridazines .
Structure-Activity Relationship (SAR) Analysis
- Thiadiazole Substituents: Electron-withdrawing groups (e.g., Cl, NO2) at the 4/5 positions improve kinase inhibition by 3–5-fold . The target compound’s unsubstituted thiadiazole may limit potency.
- Linker Optimization : Ethyl linkers outperform methyl or propyl in balancing rigidity and target access .
- Heterocyclic Moieties: Pyridazinone’s oxo group enhances solubility but may reduce membrane permeability compared to pyridine analogs .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5a | Compound 18 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~345 (estimated) | 398 | 378 |
| LogP (Predicted) | 2.1 | 3.5 | 2.8 |
| Solubility (µg/mL) | Moderate (pyridazinone) | Low | High |
| Metabolic Stability | Likely moderate | Low (CYP3A4 substrate) | High |
Notes:
- The target compound’s pyridazinone group may improve aqueous solubility over purely aromatic analogs .
- Propyl linkers could increase metabolic susceptibility compared to ethyl .
Q & A
Q. What are the key challenges in synthesizing N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, and how can they be methodologically addressed?
Synthesis challenges include controlling regioselectivity during heterocyclic ring formation (e.g., pyridazinone and thiadiazole moieties) and optimizing reaction yields. Methodological approaches:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while toluene improves thermal stability for high-temperature steps .
- Catalyst use : Palladium-based catalysts or base additives (e.g., K₂CO₃) improve coupling reactions between aromatic and aliphatic segments .
- Purification : Gradient column chromatography (silica gel) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are essential?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., amide NH at δ 10–12 ppm) and verify substitution patterns .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation pathways .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .
Q. What preliminary biological screening strategies are recommended for assessing this compound’s therapeutic potential?
- In vitro assays :
- Dose-response studies : Serial dilutions (1 nM–100 µM) to establish potency and selectivity indices .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
Contradictions may arise from assay variability, impurity profiles, or cellular context. Resolution strategies:
- Orthogonal assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. cell-based reporter assays) .
- Batch consistency analysis : Compare bioactivity across syntheses using LC-MS and elemental analysis to rule out impurity effects .
- Mechanistic studies : RNA-seq or proteomics to identify off-target effects or pathway crosstalk .
Q. What computational approaches are effective for predicting and optimizing this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular docking : AutoDock Vina or Glide models binding to targets (e.g., EGFR kinase) to guide SAR-driven modifications .
- Free-energy perturbation (FEP) : Quantifies binding energy changes for substituent optimization (e.g., replacing methoxy groups with halogens) .
Q. How can reaction conditions be systematically optimized for scaled-up synthesis?
- Design of Experiments (DoE) : Taguchi or Box-Behnken designs to screen variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .
- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
- Green chemistry principles : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
